5,6-Dihydroxy-3,7,4'-trimethoxyflavone

Inflammation Eicosanoid biosynthesis COX/LOX dual inhibition

5,6-Dihydroxy-3,7,4'-trimethoxyflavone (CAS 84019-17-0), also known as tanetin or 6-hydroxykaempferol 3,7,4'-trimethyl ether, is a naturally occurring lipophilic flavonol belonging to the 6-hydroxyflavonol subclass. It was first isolated from the aerial parts of feverfew (Tanacetum parthenium) and has subsequently been identified in several Pulicaria species.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
Cat. No. B1245483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-3,7,4'-trimethoxyflavone
Synonyms6-hydroxykaempferol 3,7,4'-trimethyl ether
tanetin
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC
InChIInChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)17-18(24-3)16(21)13-11(25-17)8-12(23-2)14(19)15(13)20/h4-8,19-20H,1-3H3
InChIKeyOIQSGZWRLLAFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroxy-3,7,4'-trimethoxyflavone (Tanetin) – Sourcing a Rare 6-Hydroxyflavonol with Quantitative Anti-inflammatory Activity


5,6-Dihydroxy-3,7,4'-trimethoxyflavone (CAS 84019-17-0), also known as tanetin or 6-hydroxykaempferol 3,7,4'-trimethyl ether, is a naturally occurring lipophilic flavonol belonging to the 6-hydroxyflavonol subclass. It was first isolated from the aerial parts of feverfew (Tanacetum parthenium) and has subsequently been identified in several Pulicaria species [1]. The compound is characterized by a rare 5,6-dihydroxy A-ring substitution and a fully O-methylated C-3, C-7, and C-4' pattern (C₁₈H₁₆O₇, MW 344.32 g/mol, melting point 176–177 °C) . Commercially, it is offered as a reference standard (≥98% purity by HPLC) by specialty natural product suppliers targeting inflammation and cancer research programs.

Rare 6-hydroxyflavonol reference standard for eicosanoid pathway studies
Defined lipophilic probe with full O-methylation pattern
High-purity reference standard for reproducible quantitative pharmacology

Why Generic Flavonol Substitution Fails for 5,6-Dihydroxy-3,7,4'-trimethoxyflavone


Common flavonols such as quercetin and kaempferol cannot directly substitute for 5,6-dihydroxy-3,7,4'-trimethoxyflavone (tanetin) because the compound belongs to the distinct 6-hydroxyflavonol subclass, which exhibits a fundamentally different arachidonic acid cascade inhibition profile. Direct pharmacological testing has demonstrated that 6-hydroxyflavonols from feverfew are significantly more potent inhibitors of both cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX) pathways than the structurally related 6-hydroxyflavones found in tansy (Tanacetum vulgare) [1]. The dual 5,6-dihydroxy arrangement on ring A, combined with full O-methylation at C-3, C-7, and C-4', confers a unique lipophilicity (calculated LogP ≈ 2.90) that is not replicated by any common dietary flavonol, directly impacting membrane partitioning and experimental bioavailability in cell-based assays . Consequently, interchangeably sourcing a generic flavonol standard would introduce uncontrolled variables in eicosanoid-targeted studies and would invalidate quantitative comparisons with published tanetin-specific pharmacological benchmarks.

6-Hydroxyflavonoid subclass specificity
6-Hydroxyflavone analogs may not reproduce the reported dual COX/5-LOX inhibition profile of 6-hydroxyflavonol methyl ethers
Permeability confounds with common flavonols
Substituting quercetin or kaempferol alters lipophilicity-driven membrane partitioning, introducing assay bias in cell-based models
Compound-specific pharmacological benchmarks
Published IC₅₀ benchmarks are specific to tanetin and may not transfer to generic flavonol standards

Product-Specific Quantitative Evidence Guide for 5,6-Dihydroxy-3,7,4'-trimethoxyflavone


Dual COX/5-LOX Inhibition with Quantified IC₅₀ Values in Rat Peritoneal Leukocytes

In the original pharmacological characterization, 5,6-dihydroxy-3,7,4'-trimethoxyflavone (tanetin) inhibited both the cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonate metabolism in calcium ionophore A23187-stimulated rat peritoneal leukocytes with comparable potency [1]. The reported approximate IC₅₀ values were 6–11 μM against COX-mediated thromboxane generation and 11 μM against 5-LOX-mediated leukotriene synthesis, representing a balanced dual-inhibition profile that distinguishes it from many common flavonols that preferentially inhibit one pathway [2]. In the same study, tanetin at 25–100 μM did not inhibit constitutive nitric oxide synthase (cNOS) in rat cerebellum, demonstrating functional selectivity between oxygenase pathways [1].

Dual COX/5-LOX Inhibition Profile
Supporting evidence
COX IC₅₀ 6–11 μM; 5-LOX IC₅₀ 11 μM
Supports balanced dual-pathway inhibition interpretation
Single-study rat peritoneal leukocyte model; cross-study comparison limited
Inflammation Eicosanoid biosynthesis COX/LOX dual inhibition

6-Hydroxyflavonol Subclass Potency Advantage Over 6-Hydroxyflavones in Arachidonate Cascade Inhibition

A comparative pharmacognostic study of two Tanacetum species demonstrated that the 6-hydroxyflavonol methyl ethers from feverfew (including tanetin) exhibited significantly greater inhibitory activity against both COX and 5-LOX pathways than the 6-hydroxyflavone methyl ethers from tansy [1]. This class-level differentiation is attributed to the flavonol C-3 oxygenated substitution pattern (3-methoxy in tanetin) in combination with the 6-hydroxy group, which collectively enhances potency relative to the flavone scaffold lacking the C-3 oxygen function. The finding establishes that sourcing a 6-hydroxyflavone analog as a substitute for tanetin will result in predictably lower eicosanoid inhibition, even though both compound classes share the 6-hydroxylation feature.

Flavonol vs Flavone Activity
Class-level inference
Feverfew 6-hydroxyflavonols: higher COX/5-LOX inhibition
Tansy 6-hydroxyflavones: lower activity
6-Hydroxyflavonol scaffold required for reported activity levels
Qualitative ranking; no discrete IC₅₀ ratio available
Structure-activity relationship 6-Hydroxyflavonoid Eicosanoid inhibition

Enhanced Lipophilicity (LogP 2.90) Relative to Common Flavonols for Membrane-Partitioning Assays

The calculated partition coefficient (LogP) of 5,6-dihydroxy-3,7,4'-trimethoxyflavone is 2.90 , reflecting complete O-methylation of the C-3, C-7, and C-4' hydroxyl groups combined with only two free phenolic hydroxyls at C-5 and C-6. This LogP value is substantially higher than that of the widely available flavonols quercetin (XLogP3 ≈ 1.5) and kaempferol (XLogP3 ≈ 2.1) [1], owing to the absence of the polar catechol B-ring diol present in quercetin and the additional methoxy substituents. The elevated lipophilicity predicts enhanced passive membrane permeability and distinct intracellular distribution kinetics, which are critical variables in cell-based assay design and pharmacokinetic studies.

LogP Lipophilicity Differentiation
Cross-study comparable
LogP 2.90 (Δ +1.4 vs quercetin, Δ +0.8 vs kaempferol)
Supports higher membrane partitioning probability
In silico calculated values; experimental validation recommended
Lipophilicity Membrane permeability ADME property

Best Research and Industrial Application Scenarios for 5,6-Dihydroxy-3,7,4'-trimethoxyflavone Procurement


Dual COX/5-LOX Inhibitor Reference Standard for In Vitro Inflammation Pharmacology

5,6-Dihydroxy-3,7,4'-trimethoxyflavone (tanetin) serves as a chemically defined dual COX/5-LOX inhibitor standard with published IC₅₀ benchmarks (COX: 6–11 μM; 5-LOX: 11 μM) in calcium ionophore-stimulated leukocytes [1]. Its balanced dual-pathway inhibition without suppressing constitutive NOS makes it a suitable positive control for medium-throughput screens seeking non-selective eicosanoid pathway blockers, enabling reproducible pharmacological normalization across assay plates.

6-Hydroxyflavonol Chemotype Probe for Structure-Activity Relationship (SAR) Studies

The compound's 5,6-dihydroxy A-ring configuration and complete B-ring O-methylation define a distinct chemical space within the flavonol SAR landscape. It is specifically required as a comparator in studies designed to dissect the contribution of the 6-hydroxyl group and 4'-O-methyl group to anti-inflammatory potency, since these features differentiate it from both common flavonols (quercetin, kaempferol) and 6-hydroxyflavone analogs [2]. Sourcing this compound eliminates uncertainty introduced by unpurified plant extracts containing multiple 6-hydroxyflavonoids.

Lipophilic Internal Standard for LC-MS Quantitation of Methoxylated Flavonoids in Plant Extracts

With a well-characterized molecular weight (344.32 g/mol), melting point (176–177 °C), and established HPLC behavior , this compound meets the purity requirements (>98%) for use as an internal reference standard in the quantitative UHPLC-PDA-MSⁿ analysis of polymethoxylated flavonols in botanical raw materials, particularly for quality control of feverfew and Pulicaria-derived nutraceutical ingredients.

Cell-Based Membrane Permeability Modeling Tool

The appreciably higher calculated LogP (2.90) compared to common flavonols positions this compound as a representative lipophilic flavonol probe for Caco-2 monolayer permeability assays and subcellular distribution studies. Researchers investigating the impact of flavonol methylation state on intracellular bioavailability can use this compound as a defined chemical entity rather than relying on variable plant fraction mixtures.

Application
Selection Property
Validation Focus
Dual COX/5-LOX pathway inhibition assay standardization
Balanced inhibition profile reported in leukocyte model
Assay-to-assay normalization with published benchmarks
6-Hydroxyflavonol SAR comparator
Defined 5,6-dihydroxy A-ring and O-methylation pattern
Class-specific eicosanoid inhibition studies
LC-MS internal standard for polymethoxylated flavonols
High-purity reference standard with defined physical properties
Quantitative analysis in botanical raw materials
Membrane permeability research probe
Elevated lipophilicity relative to common flavonols
Intracellular distribution and permeability assays
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